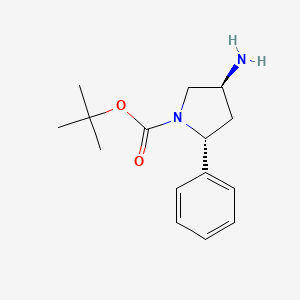

rac-tert-butyl (2R,4S)-4-amino-2-phenylpyrrolidine-1-carboxylate

Description

rac-tert-butyl (2R,4S)-4-amino-2-phenylpyrrolidine-1-carboxylate: is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique structural features, which include a pyrrolidine ring substituted with an amino group and a phenyl group, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Properties

Molecular Formula |

C15H22N2O2 |

|---|---|

Molecular Weight |

262.35 g/mol |

IUPAC Name |

tert-butyl (2R,4S)-4-amino-2-phenylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-12(16)9-13(17)11-7-5-4-6-8-11/h4-8,12-13H,9-10,16H2,1-3H3/t12-,13+/m0/s1 |

InChI Key |

IYVLABARZXDRKD-QWHCGFSZSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C2=CC=CC=C2)N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl (2R,4S)-4-amino-2-phenylpyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.

Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where a phenyl halide is reacted with the pyrrolidine ring in the presence of a Lewis acid catalyst.

Protection of the Carboxylate Group: The carboxylate group is often protected using a tert-butyl ester, which can be introduced through esterification with tert-butyl alcohol and an acid catalyst.

Industrial Production Methods: Industrial production of rac-tert-butyl (2R,4S)-4-amino-2-phenylpyrrolidine-1-carboxylate involves optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to form a nitro or nitroso derivative.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkyl groups.

Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products:

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Alkylated or acylated derivatives.

Hydrolysis: Free carboxylic acid.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of complex organic molecules.

- Employed in asymmetric synthesis to produce enantiomerically pure compounds.

Biology:

- Studied for its potential as a building block in the synthesis of biologically active molecules.

- Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

- Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

- Evaluated for its pharmacological properties, including its potential as an enzyme inhibitor or receptor agonist.

Industry:

- Utilized in the production of fine chemicals and specialty materials.

- Applied in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of rac-tert-butyl (2R,4S)-4-amino-2-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. Additionally, it can interact with receptors on the cell surface, triggering a cascade of intracellular signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

- rac-tert-butyl (2R,4S)-4-hydroxy-2-phenylpyrrolidine-1-carboxylate

- rac-tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate

- rac-tert-butyl (2R,4S)-4-amino-2-(trifluoromethyl)pyrrolidine-1-carboxylate

Comparison:

- Structural Differences: The presence of different substituents (e.g., hydroxy, methyl, trifluoromethyl) on the pyrrolidine ring.

- Reactivity: Variations in reactivity due to the electronic and steric effects of different substituents.

- Applications: Differences in applications based on the specific properties imparted by the substituents.

rac-tert-butyl (2R,4S)-4-amino-2-phenylpyrrolidine-1-carboxylate stands out due to its unique combination of an amino group and a phenyl group, making it a versatile compound in various fields of research and industry.

Biological Activity

Rac-tert-butyl (2R,4S)-4-amino-2-phenylpyrrolidine-1-carboxylate is a compound of significant interest in pharmacology due to its potential biological activities. This article synthesizes available research findings related to its biological activity, focusing on antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure and Properties

- IUPAC Name : Rac-tert-butyl (2R,4S)-4-amino-2-phenylpyrrolidine-1-carboxylate

- Molecular Formula : C13H18N2O2

- Molecular Weight : 234.29 g/mol

- CAS Number : 2216747-12-3

The compound features a pyrrolidine ring substituted with an amino group and a phenyl moiety, which is believed to contribute to its biological activities.

Antimicrobial Properties

Research has indicated that derivatives of pyrrolidine compounds exhibit varying degrees of antimicrobial activity. A study highlighted the effectiveness of certain pyrrolidine-containing compounds against Gram-positive bacteria such as Staphylococcus aureus (including MRSA) and Clostridium difficile .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound Name | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound 1a | 4 | MRSA |

| Compound 20 | 8 | C. difficile |

| Rac-tert-butyl (2R,4S)-4-amino-2-phenylpyrrolidine-1-carboxylate | TBD | TBD |

The Minimum Inhibitory Concentration (MIC) values for rac-tert-butyl (2R,4S)-4-amino-2-phenylpyrrolidine-1-carboxylate are yet to be determined in specific studies.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving related pyrrolidine derivatives, compounds demonstrated favorable toxicity profiles even at high concentrations. For example, one derivative maintained over 90% cell viability in MCF-7 breast cancer cells at concentrations up to 32 μg/mL .

Structure-Activity Relationship (SAR)

The SAR analysis of pyrrolidine derivatives has shown that modifications in the side chains significantly affect biological activity. The presence of a phenyl group and variations in the amino substituents can enhance the antimicrobial efficacy and reduce cytotoxicity towards mammalian cells .

Case Studies

- Antimicrobial Efficacy : A study focusing on a series of pyrrolidine derivatives demonstrated that the introduction of different alkyl groups at specific positions on the nitrogen atom improved the antimicrobial activity against resistant strains of bacteria .

- Cytotoxicity : Another investigation into related compounds revealed that certain structural modifications led to lower cytotoxicity while maintaining antimicrobial properties, suggesting a potential therapeutic window for rac-tert-butyl (2R,4S)-4-amino-2-phenylpyrrolidine-1-carboxylate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.